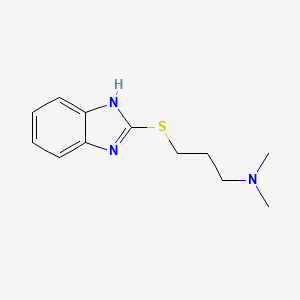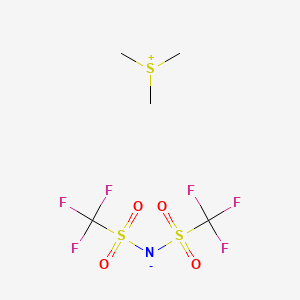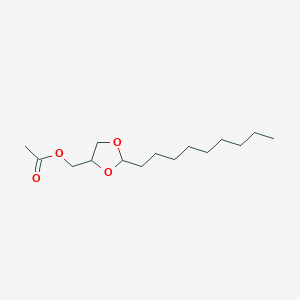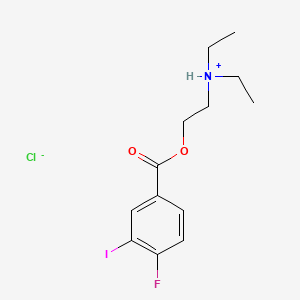
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diethylaminoethyl group, a fluorine atom, and an iodine atom attached to a benzoate structure. The hydrochloride form enhances its solubility in water, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride typically involves a multi-step process. One common method starts with the iodination of 4-fluorobenzoic acid to produce 4-fluoro-3-iodobenzoic acid. This intermediate is then esterified with 2-diethylaminoethanol under acidic conditions to yield the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce alcohols or amines.
科学的研究の応用
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, while the fluorine and iodine atoms can enhance binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the context.
類似化合物との比較
Similar Compounds
- Ethyl 2-fluoro-4-iodobenzoate
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- Ethyl 3-fluoro-4-iodobenzoate
Uniqueness
2-Diethylaminoethyl 4-fluoro-3-iodobenzoate hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and iodine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
特性
CAS番号 |
63916-81-4 |
|---|---|
分子式 |
C13H18ClFINO2 |
分子量 |
401.64 g/mol |
IUPAC名 |
diethyl-[2-(4-fluoro-3-iodobenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H17FINO2.ClH/c1-3-16(4-2)7-8-18-13(17)10-5-6-11(14)12(15)9-10;/h5-6,9H,3-4,7-8H2,1-2H3;1H |
InChIキー |
GFWHYXLNDSQZAF-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)F)I.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
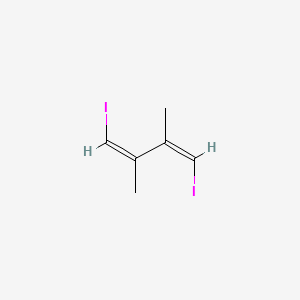
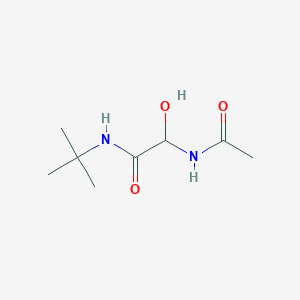
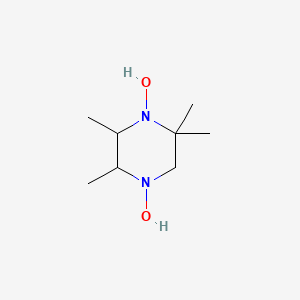


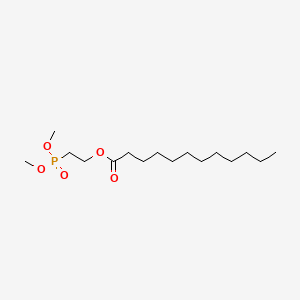
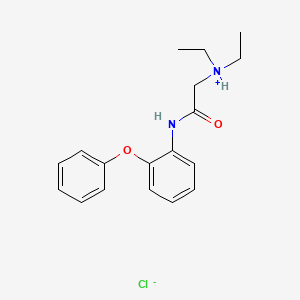
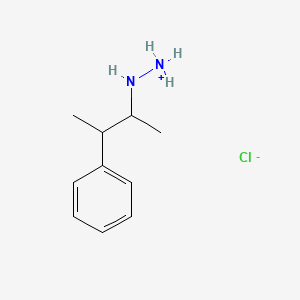
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
